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S glycoprotein, plant

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CAS No.: 160185-73-9
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Description

Contextualization of Glycoproteins in Plant Biology

Glycoproteins are proteins that have carbohydrate chains, or glycans, covalently attached to their polypeptide backbones. This process, known as glycosylation, is a common post-translational modification that occurs in all eukaryotic organisms, including plants. nih.gov In plant biology, glycoproteins are integral to a vast array of cellular processes and structures. researchgate.net They are fundamental components of the plant cell wall, an extracellular matrix that provides structural support, determines cell shape, and acts as a barrier against pathogens. usp.brmdpi.com

The functions of glycoproteins in plants are diverse and critical for survival and development. They are involved in:

Structural Integrity: Glycoproteins like extensins and arabinogalactan (B145846) proteins (AGPs) are key structural proteins in the cell wall, contributing to its strength and flexibility. mdpi.comnih.gov The presence of these glycoproteins is what enables plants to stand upright against gravity. biorxiv.orgresearchtrend.net

Cell-to-Cell Communication and Recognition: The carbohydrate portions of glycoproteins, located on the cell surface, act as molecular signals for cell-cell recognition and adhesion. biorxiv.org This is crucial for development, tissue organization, and reproductive processes. researchgate.net

Defense Responses: Plants utilize glycoproteins in their defense against pathogens. Oligosaccharides from the cell walls of either the plant or an invading pathogen can act as elicitors, triggering a defense response that includes the production of protective compounds and enzymes. researchgate.net

Protein Stability and Folding: The attachment of glycans can stabilize protein structures, protecting them from degradation by proteases and assisting in their correct folding within the endoplasmic reticulum. researchgate.netnih.gov

Signaling and Development: Glycosylation is involved in various signaling pathways that regulate plant growth, differentiation, and responses to environmental stress. researchgate.netpeerj.com It has also been linked to processes like fruit ripening. peerj.com

Glycosylation in plants primarily occurs in two forms: N-linked, where the glycan is attached to the nitrogen atom of an asparagine residue, and O-linked, where the glycan is attached to the oxygen atom of a hydroxyproline, serine, or threonine residue. researchgate.netresearchgate.net Plant-specific N-glycans often feature unique sugar residues like β(1,2)-xylose and core α(1,3)-fucose, which distinguish them from those found in animals. nih.govoup.com This structural diversity allows for a wide range of biological functions, from basic structural roles to the highly specific recognition events seen with S-glycoproteins in self-incompatibility.

Overview of S-Glycoprotein Classification and Nomenclature in Planta

The classification and nomenclature of plant S-glycoproteins are intrinsically linked to the genetic system they govern: self-incompatibility (SI). The specificity of the SI response is controlled by a single, highly polymorphic genetic locus known as the S-locus . researchtrend.netnih.gov This locus contains the genes that encode the recognition proteins in both the pollen and the pistil. The different variants of this locus are termed S-haplotypes, and they are designated by numerals (e.g., S₁, S₂, S₃, etc.). peerj.comusp.br The S-glycoproteins produced are named according to the specific S-haplotype (e.g., S₈-glycoprotein). nih.gov

There are two major, independently evolved SI systems in flowering plants where S-glycoproteins are the key female determinants: Gametophytic Self-Incompatibility (GSI) and Sporophytic Self-Incompatibility (SSI). nih.govnih.gov

Gametophytic Self-Incompatibility (GSI): In the GSI system, the incompatibility phenotype of the pollen is determined by its own haploid (gametophytic) genotype. nih.gov This system is prevalent in families such as Solanaceae (e.g., tomato, petunia), Rosaceae (e.g., cherry, pear), and Plantaginaceae. usp.brresearchtrend.net

Pistil Component: The female determinant is a stylar glycoprotein (B1211001) with ribonuclease activity, known as an S-RNase . biorxiv.orgresearchtrend.net Each S-haplotype encodes a unique S-RNase.

Mechanism: When pollen lands on a compatible pistil (one with different S-haplotypes), the S-RNases are not recognized, and the pollen tube grows normally. However, in an incompatible pollination, S-RNase from the style is taken up into the pollen tube cytoplasm. If the S-haplotype of the pollen matches one of the S-haplotypes in the style, the S-RNase acts as a specific cytotoxin, degrading the pollen tube's ribosomal RNA and arresting its growth. researchtrend.net

Pollen Component: The male determinant is a pollen-expressed protein called the S-locus F-box (SLF) or S-haplotype-specific F-box (SFB) protein. researchtrend.netgoogle.com

Sporophytic Self-Incompatibility (SSI): In the SSI system, the incompatibility phenotype of the pollen is determined by the diploid (sporophytic) genotype of the parent plant that produced it. nih.gov This system is characteristic of the Brassicaceae family (e.g., cabbage, broccoli). nih.govresearchgate.net

Pistil Components: The female determinants are located in the stigma's surface papilla cells and consist of two key proteins encoded by the S-locus. nih.govresearchgate.net

S-locus Glycoprotein (SLG): A secreted glycoprotein located in the cell wall. nih.govresearchgate.net

S-locus Receptor Kinase (SRK): A plasma membrane-spanning protein kinase with an extracellular domain that is highly similar to the SLG. researchgate.net

Mechanism: The SRK acts as the primary receptor that recognizes a pollen ligand from "self" pollen. researchgate.net Upon binding this ligand, the SRK is activated, triggering a signaling cascade within the papilla cell that leads to the inhibition of pollen germination and hydration. researchgate.net The SLG is thought to enhance the incompatibility response, possibly by stabilizing the SRK or amplifying the recognition of the pollen ligand. researchgate.net

Pollen Component: The male determinant is a small, cysteine-rich protein called SP11 or S-locus Cysteine-Rich protein (SCR) , which is located in the pollen coat. researchgate.net

The following table summarizes the key components of the two major S-glycoprotein-based self-incompatibility systems.

FeatureGametophytic Self-Incompatibility (GSI)Sporophytic Self-Incompatibility (SSI)
Pollen Phenotype Determined By Haploid pollen genotypeDiploid parent genotype
Key Pistil S-Glycoprotein(s) S-RNaseS-locus Glycoprotein (SLG), S-locus Receptor Kinase (SRK)
Location of Interaction StyleStigma Surface
Pollen Determinant S-locus F-box (SLF/SFB) proteinS-locus protein 11 (SP11/SCR)
Mechanism of Rejection Cytotoxic RNA degradation in pollen tubeInhibition of pollen germination and hydration
Prominent Plant Families Solanaceae, Rosaceae, PlantaginaceaeBrassicaceae

Historical Perspective of S-Glycoprotein Research in Plants

The investigation into how plants avoid self-fertilization has a long history, beginning with observations by naturalists and evolving into a sophisticated field of molecular genetics. The concept of S-glycoproteins is a comparatively recent discovery in this timeline.

The earliest formal studies of plant reproduction and hybridization were conducted in the 18th century. Joseph Gottlieb Kölreuter's work in the 1760s was among the first to document self-sterility in plants. researchgate.net In the 19th century, Charles Darwin extensively studied the effects of self- and cross-fertilization, highlighting the evolutionary advantages of outcrossing. researchgate.net However, the genetic basis of this phenomenon remained unknown.

The formal term "self-incompatibility" was introduced by A.B. Stout in 1917. researchgate.net Genetic studies in the 1920s by East and Mangelsdorf established that, in many cases, self-rejection was controlled by a single genetic locus with multiple alleles, which they named the S-locus. researchgate.net They described the gametophytic system where the pollen's fate was determined by its own S-allele. The sporophytic system was later described by Hughes and Babcock in Crepis foetida and by Gerstel in Parthenium argentatum in 1950. researchgate.net

The search for the molecular products of the S-locus began in earnest in the latter half of the 20th century.

1970s-1980s: A major breakthrough came with the identification of specific glycoproteins in the stigmas of Brassica (Brassicaceae family) that correlated with particular S-haplotypes. In 1977, Nishio and Hinata identified these soluble glycoproteins, which were later named S-locus Glycoproteins (SLGs) . Their presence was genetically linked to the S-locus, making them the first candidate molecules for the pistil's role in the SSI response.

Mid-1980s: In a parallel line of research on the GSI system, Anderson and colleagues in 1986 discovered that the pistil S-gene product in Nicotiana alata (Solanaceae family) was a ribonuclease, which they termed S-RNase . biorxiv.orgresearchgate.netresearchgate.net This glycoprotein was found to be secreted into the style, the path the pollen tube must traverse.

Early 1990s: The function of these glycoproteins was further elucidated. In 1991, the S-locus Receptor Kinase (SRK) gene was discovered in Brassica, revealing a transmembrane protein with a domain similar to SLG, providing a crucial link to intracellular signaling in the SSI system. For the GSI system, experiments demonstrated that S-RNase could enter the pollen tube and degrade its RNA, confirming its role as the cytotoxic agent in self-pollen rejection. biorxiv.org

Mid-1990s: Definitive proof for the role of these glycoproteins came from transformation experiments. In 1994, studies showed that introducing a new S-RNase gene into a plant was sufficient to cause the rejection of pollen carrying that same new S-haplotype. biorxiv.org Similarly, the requirement of the SRK gene for the SI response in Brassica was confirmed through genetic evidence.

Early 2000s: The focus shifted to identifying the corresponding male determinants. In the SSI system of Brassica, the pollen ligand was identified as a small, cysteine-rich protein (SP11/SCR). In the GSI system, the pollen determinant was identified as the S-locus F-box (SLF/SFB) protein, first reported in 2002. biorxiv.org

This progression from genetic observation to the molecular identification and functional characterization of S-glycoproteins and their partners has profoundly advanced our understanding of plant reproductive biology.

The following table provides a simplified timeline of key historical milestones in the research of plant S-glycoproteins and self-incompatibility.

Year/PeriodMilestoneSignificance
1760s Joseph Kölreuter documents self-sterility in plants.First scientific description of the phenomenon of self-incompatibility. researchgate.net
1870s Charles Darwin publishes work on the effects of cross- and self-fertilization.Established the evolutionary context and benefits of outcrossing. researchgate.net
1917 A.B. Stout coins the term "self-incompatibility".Formalized the terminology for the field of study. researchgate.net
1925 East and Mangelsdorf describe the single-locus gametophytic SI system.Established the fundamental genetic basis of SI controlled by the S-locus. researchgate.net
1977 Nishio and Hinata identify S-locus specific glycoproteins (SLGs) in Brassica.First biochemical identification of a protein product linked to the S-locus.
1986 Anderson et al. identify S-RNase as the pistil determinant in Nicotiana alata.Discovered the key glycoprotein responsible for GSI. researchgate.net
1991 The S-locus Receptor Kinase (SRK) gene is identified in Brassica.Revealed a receptor-based signaling mechanism for SSI.
1994 Transformation experiments confirm S-RNase is necessary and sufficient for pollen rejection in GSI.Provided definitive functional proof of the role of S-RNase. biorxiv.org
2000s Pollen S-determinants (SP11/SCR and SLF/SFB) are identified.Completed the molecular picture by identifying the male recognition components for both SSI and GSI systems. biorxiv.org

Properties

CAS No.

160185-73-9

Molecular Formula

C10H7F3O2

Synonyms

S glycoprotein, plant

Origin of Product

United States

S Locus Glycoproteins Slgs and Sporophytic Self Incompatibility Ssi in Plants

Biological Significance and Evolutionary Advantages of Self-Incompatibility

Self-incompatibility (SI) is a widespread strategy among flowering plants to prevent inbreeding and promote outcrossing. The primary advantage of this mechanism is the avoidance of inbreeding depression, which is the reduced biological fitness in a given population as a result of breeding between related individuals. By preventing self-fertilization, SI ensures the combination of gametes from different individuals, leading to greater genetic variation in the offspring. This increased genetic diversity enhances the adaptability of plant populations to changing environmental conditions, pests, and diseases.

The evolutionary success of SI is evident in its presence in over 100 plant families, encompassing approximately 40% of species. This mechanism is a key driver of plant evolution, fostering the generation of new genotypes and contributing to the remarkable diversification of angiosperms. In agricultural contexts, understanding and manipulating SI systems is crucial for hybrid seed production, as it provides a natural method for preventing self-pollination in parent lines.

Genetic Architecture and Polymorphism of the S-Locus in Brassicaceae

In the Brassicaceae family, which includes important crops like broccoli, cabbage, and rapeseed, SSI is governed by the highly polymorphic S-locus. This complex locus contains several linked genes that work in concert to determine the specificity of the pollen-pistil interaction.

The S-locus is characterized by a large number of alleles, or haplotypes, within a species. A haplotype refers to the specific combination of alleles at the S-locus that are inherited together. To date, a significant number of S haplotypes have been identified in various Brassica and Raphanus species. jst.go.jp

Based on the sequence similarity of the S-locus genes, particularly SLG and S Receptor Kinase (SRK), S haplotypes in Brassicaceae are broadly categorized into two major classes: Class I and Class II. mdpi.comnih.gov This classification is fundamental to understanding the evolutionary relationships and functional divergence of S-alleles.

Classification of S Haplotypes in Brassicaceae
ClassKey CharacteristicsExamples of Species
Class IRepresents the majority of S haplotypes. Generally exhibit a strong self-incompatibility response.Brassica oleracea, Brassica rapa
Class IIShow a weaker self-incompatibility response compared to Class I. Sequence divergence from Class I haplotypes is significant.Brassica oleracea, Brassica rapa

The SLG gene is one of the key components of the S-locus. It is tightly linked to the SRK gene, and both are inherited as a single unit. nih.gov The SLG gene encodes a secreted glycoprotein (B1211001) that is primarily and abundantly expressed in the papillar cells of the stigma, the receptive surface for pollen. pnas.org The expression of SLG is developmentally regulated, with its protein products accumulating in the stigma as it matures and becomes receptive to pollen. nih.gov This temporal and spatial expression pattern is crucial for its role in the self-incompatibility response.

The SRK gene encodes a transmembrane receptor kinase that is also localized to the plasma membrane of stigmatic papilla cells. nih.govnih.govnih.gov The extracellular domain of SRK is highly similar in sequence to SLG. pnas.org The male determinant of SSI is a small, cysteine-rich protein called S-locus protein 11 (SP11) or S-locus cysteine-rich protein (SCR), which is located in the pollen coat.

The fundamental basis of self-pollen recognition is the direct, haplotype-specific interaction between the SRK receptor on the stigma and the SP11/SCR ligand from the pollen. nih.gov When pollen from the same plant (or a plant with the same S-haplotype) lands on the stigma, the SP11/SCR ligand binds to its cognate SRK receptor. This binding event is thought to induce dimerization and autophosphorylation of the SRK kinase domain, initiating an intracellular signaling cascade within the stigmatic papilla cell. nih.gov This signaling ultimately leads to the inhibition of pollen hydration, germination, and pollen tube growth, thus preventing self-fertilization. While SRK is the primary determinant of specificity, SLG is believed to act as a co-receptor, enhancing the binding of SP11/SCR to SRK and amplifying the incompatibility signal. pnas.org

Key Genes and Proteins in Brassicaceae Sporophytic Self-Incompatibility
Gene/ProteinLocationFunction
S-Locus Glycoprotein (SLG)Secreted to the cell wall of stigmatic papilla cellsActs as a co-receptor, enhancing the binding of SP11/SCR to SRK and amplifying the SI signal. pnas.org
S Receptor Kinase (SRK)Plasma membrane of stigmatic papilla cellsPrimary female determinant; a receptor kinase that specifically recognizes and binds the male determinant (SP11/SCR). nih.govnih.govnih.gov
S-locus protein 11 (SP11) / S-locus cysteine-rich protein (SCR)Pollen coatMale determinant; a ligand that binds to the SRK of the same haplotype. nih.gov

Molecular Mechanisms of Pollen-Pistil Recognition Mediated by SLG

The recognition of self-pollen in Brassicaceae is a highly specific process that occurs at the surface of the stigma. The interaction between pollen and pistil is often described as a "lock-and-key" mechanism, where the SRK and SP11/SCR from the same haplotype fit together perfectly, triggering the rejection response.

Immunocytochemical studies have definitively shown that S-Locus Glycoproteins accumulate in the cell wall of the stigmatic papillar cells. nih.gov This localization is critical for its function, as it positions the SLG molecules at the precise site of pollen contact and interaction. The secretion of SLG into the cell wall creates a receptive matrix that is primed to participate in the recognition of incoming pollen. The presence of SLG in the cell wall is thought to facilitate the interaction between the pollen-borne SP11/SCR and the membrane-bound SRK, effectively concentrating the ligand for presentation to its receptor. pnas.org Furthermore, both SLG and a related protein, S-locus-related protein 1 (SLR1), have been implicated in the initial adhesion of pollen to the stigma, a crucial first step in the pollination process. researchgate.netsigmaaldrich.com

Role of SLG in Self-Pollen Adhesion and Recognition

The S-Locus Glycoprotein (SLG) is a secreted protein that localizes to the cell wall of the stigma's papillar cells and plays a crucial, albeit complex, role in the initial stages of pollination, specifically in pollen adhesion and recognition. oup.comiastate.edu Research indicates that SLG, along with the structurally similar S-Locus Related glycoprotein 1 (SLR1), contributes to the primary adhesion of pollen grains to the stigmatic surface. oup.com Biomechanical assays have demonstrated that reducing the expression of these glycoproteins on the stigma surface leads to a significant decrease in pollen adhesion force. oup.com This suggests a common adhesive function for both SLG and SLR1 in the initial capture of pollen.

Beyond its role in general adhesion, SLG is pivotal in the allele-specific recognition of "self" pollen, which is the hallmark of sporophytic self-incompatibility (SSI). iastate.edu While the S-Locus Receptor Kinase (SRK) is the primary determinant of S-haplotype specificity, SLG is thought to function as a co-receptor, enhancing the recognition process. iastate.edunih.gov The proposed model suggests that the pollen-borne determinant, S-Locus Cysteine-Rich protein (SCR), also known as S-Locus Protein 11 (SP11), is released from the pollen coat upon contact with the stigma. nih.gov SLG, being abundant in the papillar cell wall, may facilitate the interaction between SCR/SP11 and the extracellular domain of the membrane-bound SRK. oup.comiastate.edu This interaction is highly specific; only SCR/SP11 from pollen sharing the same S-haplotype as the stigma will effectively bind to the SRK, and SLG enhances the stability and efficiency of this binding, thereby amplifying the self-incompatibility signal. iastate.edu In some S-haplotypes, the presence of SLG is essential for a robust self-incompatibility response, as its absence or downregulation can lead to a partial or complete breakdown of self-pollen rejection. nih.gov

Allele-Specific Recognition Determinants within SLG

The ability of the SSI system to distinguish between self and non-self pollen with high precision resides in the extensive polymorphism of the S-locus genes, including SLG. There are numerous alleles, or S-haplotypes, within a species, and the SLG protein produced by each haplotype is unique. This allelic diversity is the molecular basis for allele-specific recognition.

Signal Transduction Cascade Initiated by SLG-SRK Complex Formation

The recognition of self-pollen triggers a signal transduction cascade within the stigmatic papilla cell, ultimately leading to the inhibition of pollen germination or tube growth. This signaling pathway is initiated by the formation of a receptor complex at the plasma membrane. nih.gov

The key event is the binding of the pollen-coat protein SCR/SP11 to the extracellular S-domain of its cognate SRK. iastate.eduresearchgate.net SLG facilitates this interaction, leading to the formation of a stable SLG-SRK-SCR/SP11 ternary complex. iastate.edu The formation of this complex is believed to induce a conformational change in SRK, leading to the dimerization or oligomerization of SRK molecules. This, in turn, activates the intracellular kinase domain of SRK through autophosphorylation on serine and threonine residues. iastate.edunih.gov

Once activated, the SRK kinase domain propagates the signal downstream by phosphorylating various substrate proteins within the cytoplasm of the papilla cell. nih.govresearchgate.net One of the key identified downstream targets is the M-locus protein kinase (MLPK), which interacts directly with the SRK kinase domain. researchgate.net Another crucial component is ARC1 (Arm-Repeat Containing 1), an E3 ubiquitin ligase. nih.gov Activated SRK phosphorylates ARC1, which is thought to target compatibility factors for ubiquitination and subsequent degradation by the proteasome. nih.gov The degradation of these factors, which are necessary for pollen hydration and germination, effectively prevents the self-pollen from successfully fertilizing the ovule. The precise identities of all downstream components and the exact mechanism of pollen rejection are still under active investigation, but the initial SLG-SRK complex formation is the critical, allele-specific trigger for the entire cascade. nih.gov

Structural and Molecular Characterization of SLG Alleles

Amino Acid Sequence Homology and Variable Regions

The amino acid sequences of SLG alleles have been extensively studied, revealing key features that relate to their function in self-incompatibility. A defining characteristic is the high degree of sequence homology between an SLG protein and the extracellular domain (S-domain) of the SRK protein from the same S-haplotype, often exceeding 90% identity. nih.gov This similarity underpins their coordinated function in pollen recognition.

However, when comparing SLG alleles from different S-haplotypes, the sequence identity is much lower, particularly within specific "hypervariable regions". researchgate.net These regions are flanked by more conserved sequences that are shared among many alleles. The conserved regions include a characteristic set of 12 cysteine residues, which are thought to form disulfide bonds that are critical for the protein's tertiary structure. researchgate.netresearchgate.net In contrast, the hypervariable regions are where most of the amino acid substitutions, insertions, and deletions are concentrated, and they are directly implicated in determining the S-haplotype specificity of the recognition reaction. researchgate.net

Based on sequence similarity, SLG alleles in Brassica have been categorized into two major classes: Class I and Class II. iastate.edu Alleles within the same class share a higher degree of sequence identity (around 80%) with each other than with alleles from the other class (less than 70%). iastate.eduresearchgate.net This classification also correlates with the strength of the self-incompatibility response, with Class I haplotypes generally exhibiting a stronger, more robust rejection of self-pollen. iastate.edu

Table 1: Comparison of Amino Acid Sequence Identity Between Different SLG Alleles

Allele Comparison Class Approximate Sequence Identity (%) Reference
SLG vs. SRK (same haplotype) N/A >90% nih.gov
Within Class I SLG Alleles I ~80% iastate.edu
Within Class II SLG Alleles II ~80-95% researchgate.net
Between Class I and Class II Alleles I vs II <70% iastate.eduresearchgate.net

Post-Translational Modifications and Glycosylation Sites in SLG

As its name implies, the S-Locus Glycoprotein undergoes significant post-translational modifications (PTMs), most notably glycosylation. oup.com PTMs are crucial for the proper folding, stability, trafficking, and function of many proteins, and SLG is no exception. nih.govfrontiersin.orgmdpi.com The polypeptide chain synthesized from the SLG gene is targeted to the endoplasmic reticulum by an N-terminal signal peptide, which is subsequently cleaved. iastate.eduresearchgate.net

Insights into Tertiary Structures and Functional Domains

The SLG protein consists of an N-terminal signal peptide (which is cleaved off in the mature protein) and the S-domain. researchgate.net The S-domain itself has a complex organization that includes:

Two N-terminal Lectin Domains: These domains are predicted to have carbohydrate-binding properties, although their specific ligands and functional significance in the context of SSI remain to be fully determined. researchgate.net

An EGF-like Domain: This domain shows structural similarity to the epidermal growth factor, a motif known to be involved in protein-protein interactions in many signaling pathways. researchgate.net

A C-terminal Domain (sometimes referred to as a PAN/APPLE domain): This domain is also implicated in protein-protein or protein-carbohydrate interactions. nih.gov

The hypervariable regions, which determine allele specificity, are structurally exposed loops on the protein's surface, making them available for interaction with the pollen ligand. researchgate.net The twelve conserved cysteine residues are distributed throughout the S-domain and form a rigid scaffold through disulfide bridges, which correctly presents these hypervariable loops for the specific recognition of the SCR/SP11 protein. researchgate.net This intricate three-dimensional architecture is essential for SLG to function effectively as a co-receptor in the precise molecular dialogue of self-incompatibility.

S-Locus-Related Glycoproteins (SLRs) and Their Functional Differentiation

Within the Brassicaceae family, the complex multigenic S-family includes not only the primary determinants of self-incompatibility (SI) but also several S-locus-related (SLR) genes. These genes encode S-Locus-Related Glycoproteins (SLRs), which share sequence homology with S-Locus Glycoproteins (SLGs) but have functionally diverged. Unlike SLGs and S-Receptor Kinases (SRKs), SLR genes are not genetically linked to the S-locus and are typically not highly polymorphic. nih.gov Their primary role is not in the allele-specific recognition of self-pollen but rather in more generalized processes of pollination. Research indicates that SLRs, particularly SLR1, are involved in the initial adhesion of pollen to the stigma, a critical prerequisite for both compatible and incompatible pollinations. nih.govresearchgate.net This functional differentiation suggests that an ancestral gene may have duplicated, with one copy evolving into the highly specific recognition function of the S-locus genes, while the other retained a more general role in pollen-stigma interaction. nih.gov

The S-Locus Related 1 (SLR1) gene was identified as a member of the S-gene superfamily that, unlike SLG and SRK, is not linked to the S-locus and is essentially monomorphic. nih.gov Its protein product, the SLR1 glycoprotein, was first studied in detail using immunological techniques. A polyclonal antibody developed against an SLR1 fusion protein allowed for its detection across various crucifer species. oup.com

Gene expression studies revealed a precise and conserved pattern for SLR1. It is expressed specifically in the papillar cells of the stigma, the same location as SLG. nih.govoup.com This expression is developmentally regulated, with transcripts appearing before and during anthesis (the period of flower opening and functionality). nih.gov Immunolocalization studies confirmed that the SLR1 protein accumulates within the cell walls of the stigma papillae, placing it directly at the interface of pollen-stigma interaction. oup.com Further research identified specific pollen coat proteins (PCPs) that act as binding partners for SLR1. Two such proteins, SLR1-BP1 and SLR1-BP2, were isolated from Brassica campestris and shown to bind to SLR1 with high affinity, confirming its role in the physical linkage between pollen and stigma. nih.gov

The function of SLR proteins is distinctly different from the allele-specific recognition role of the S-locus determinants (SRK and SCR/SP11). Several lines of evidence support this distinction:

Lack of Polymorphism : The SLR1 gene is noted for being "essentially monomorphic" across different S-haplotypes. nih.gov This lack of variation is in stark contrast to the extreme polymorphism observed in SRK and SCR, which is essential for maintaining a large number of self-incompatibility specificities in a population. nih.gov

General Adhesive Role : Biomechanical assays have demonstrated that SLR1, along with SLG, contributes to the physical adhesion of pollen to the stigma. nih.govresearchgate.net The suppression of SLR1 expression or the application of anti-SLR1 antibodies reduces this adhesion force. nih.govresearchgate.net This role is general and not dependent on the S-haplotype of the pollen.

Non-essential for SI Reaction : Studies have shown that the function of SLR1 is dispensable for the self-incompatibility rejection process itself. jst.go.jp While it facilitates the initial contact, it does not determine the subsequent acceptance or rejection of the pollen.

In essence, SLR1 acts as a molecular anchor, ensuring pollen is captured and held by the stigma, which allows the highly specific S-determinant proteins, SRK and SCR, to interact and decide the fate of the pollination event.

Evolutionary Dynamics of S-Locus Glycoprotein Genes

The S-locus is one of the most variable regions in plant genomes, shaped by strong balancing selection to maintain a high diversity of alleles in populations. oup.com Its evolution is characterized by gene duplication, sequence divergence, and a tight co-evolutionary relationship between the male and female determinant genes.

The complexity of the S-locus in the Brassicaceae family is a product of multiple gene and genome duplication events. Phylogenetic analyses suggest that the S-gene family, including both S-locus genes and related SLR genes, arose from ancient duplications. nih.gov Specifically, it is believed that an ancestral gene duplicated, giving rise to the precursors of SLG and SRK. nih.gov

Within the S-locus itself, structural divergence is rampant. Comparisons between the S-loci of different Brassica species, such as B. oleracea and B. rapa, reveal significant differences in length and gene organization, even for S-haplotypes that are functionally homologous. nih.govsemanticscholar.org These structural variations are often due to the insertion of retrotransposon-like sequences, which can expand the physical distance between the core SRK and SCR genes and contribute to their evolutionary divergence. nih.gov In some lineages, such as Arabidopsis thaliana, the S-locus has undergone decay, characterized by disruptive mutations and deletions in SRK and SCR, leading to the loss of self-incompatibility. oup.com

Comparative Features of S-Locus Components in Brassicaceae
GeneGenetic LinkagePolymorphismPrimary Function
SRKS-LocusHighly PolymorphicFemale S-Determinant (Receptor)
SCR/SP11S-LocusHighly PolymorphicMale S-Determinant (Ligand)
SLGS-LocusHighly PolymorphicCo-receptor, enhances SI response
SLR1Unlinked to S-LocusMonomorphicGeneral Pollen-Stigma Adhesion

Comparative genomics reveals that different plant families have evolved distinct molecular mechanisms to achieve self-incompatibility. The sporophytic system in Brassicaceae, controlled by the SRK-SCR gene pair, is just one of several independent evolutionary solutions.

A striking contrast is found in the grass family (Poaceae), which utilizes a gametophytic self-incompatibility system controlled by two independent, multi-allelic loci, designated S and Z. dntb.gov.ua This two-locus system is hypothesized to have arisen from an ancient duplication event, but its components are structurally unrelated to the receptor kinase system found in Brassicaceae. dntb.gov.ua

Even within families that use sporophytic SI, the specific genes involved may differ, suggesting that the trait has evolved multiple times. However, the presence of SRK-like sequences in various tribes within the Brassicaceae, such as the Biscutelleae, indicates a common origin for the SI system within this family, followed by extensive diversification. oup.com These comparative studies highlight both the deep evolutionary roots of self-recognition systems and the remarkable diversity of molecular hardware that has evolved to perform this critical function.

The maintenance of a functional self-incompatibility system requires a constant and coordinated evolution between the male (pollen-expressed) and female (pistil-expressed) S-determinants. This "lock-and-key" relationship, where the SRK receptor must specifically recognize the SCR ligand of the same haplotype, is maintained by strong co-evolutionary pressure. researchgate.net

Molecular population genetic studies provide clear evidence for this co-evolution. Phylogenetic trees constructed for the male SCR gene and the female SRK gene from various S-haplotypes show congruent topologies. h1.conih.gov This means that a specific allele of SCR and its corresponding SRK allele share the same evolutionary history, evolving in tandem as a single functional unit. h1.conih.gov

Furthermore, analyses of nucleotide diversity show signatures of positive, diversifying selection acting on the regions of these genes responsible for recognition. Specifically, the ratio of non-synonymous (amino acid-changing) to synonymous (silent) substitutions is significantly greater than one in the hypervariable domains of SRK and SCR. nih.govnih.gov This indicates that natural selection actively favors new mutations that alter the recognition specificity, driving the diversification of S-alleles and maintaining the tight, co-evolved signaling partnership between pollen and pistil. nih.gov

Broader Implications of S-Locus Glycoprotein Research in Plant Reproductive Biology

Research into S-Locus Glycoproteins (SLGs) and the broader mechanism of Sporophytic Self-Incompatibility (SSI) provides profound insights into the fundamental processes of plant reproductive biology. The precise molecular interactions that prevent self-fertilization serve as a model system for understanding how plant cells communicate and execute complex developmental programs. This research illuminates the sophisticated mechanisms that plants have evolved to promote outcrossing and genetic diversity. wikipedia.org

Mechanisms of Pollen Tube Inhibition and Arrest

In plants with sporophytic self-incompatibility, the recognition and rejection of "self" pollen occurs at the surface of the stigma. unirioja.esiastate.edu This process is mediated by a series of highly specific molecular interactions that lead to the inhibition of pollen hydration, germination, or the arrest of the pollen tube before it can penetrate the stigma. iastate.edutheagricos.com

The central event in this mechanism is the recognition of the male determinant from the pollen by the female determinants in the stigma. The male determinant is a small, cysteine-rich protein called the S-locus Cysteine-Rich protein (SCR) or S-locus Protein 11 (SP11), which is located in the pollen coat. theagricos.comresearchgate.net The female determinant is a receptor complex in the plasma membrane of the stigma's papillar cells. This complex consists of the S-locus Receptor Kinase (SRK), a transmembrane protein, and the S-locus Glycoprotein (SLG), a secreted glycoprotein that is localized to the cell wall. iastate.edutheagricos.comnih.gov

The process of inhibition unfolds through a signaling cascade:

Recognition : When pollen lands on the stigma, its SCR/SP11 ligand is presented to the stigma's receptor complex. If the pollen and stigma share the same S-haplotype (a set of linked S-locus genes), the SCR/SP11 protein binds specifically to its cognate SRK receptor. researchgate.net

Signal Activation : This binding event is thought to induce the formation of a receptor complex and trigger the autophosphorylation of the intracellular kinase domain of SRK, thereby activating it. researchgate.net The SLG component is believed to function as an accessory protein, stabilizing the interaction between SCR and SRK to ensure a robust and effective incompatibility response. iastate.eduresearchgate.net

Intracellular Signaling : The activated SRK initiates a downstream signaling cascade within the stigma papilla cell. One of the key players in this pathway is the M-locus Protein Kinase (MLPK), which interacts with SRK. Another crucial component is ARC1 (Arm Repeat Containing 1), an E3 ubiquitin ligase that is activated following the initial recognition event. researchgate.net

Pollen Rejection : The signaling cascade ultimately leads to the rejection of the self-pollen. This is achieved by inhibiting the necessary support from the stigma for pollen hydration and germination. iastate.edu In many cases, a rapid deposition of callose, a β-1,3-glucan polymer, occurs in the stigma papilla cell at the site of contact with the incompatible pollen, forming a physical barrier that blocks pollen tube penetration. unirioja.es

The key molecular components involved in this inhibitory pathway are summarized in the table below.

ComponentLocationFunction in Pollen Inhibition
S-locus Cysteine-Rich protein (SCR/SP11) Pollen CoatThe male determinant ligand; binds to the SRK receptor to initiate the incompatibility response. theagricos.comresearchgate.net
S-locus Receptor Kinase (SRK) Stigma Papilla Cell MembraneThe primary female receptor; its kinase domain is activated upon binding "self" SCR, triggering an intracellular signaling cascade. iastate.edutheagricos.comresearchgate.net
S-locus Glycoprotein (SLG) Stigma Papilla Cell WallA secreted glycoprotein that acts as a co-receptor, enhancing the binding of SCR to SRK and promoting a strong rejection response. iastate.eduresearchgate.netnih.gov
M-locus Protein Kinase (MLPK) Stigma Papilla CytoplasmA kinase that interacts with the activated SRK, propagating the signal downstream. researchgate.net
Arm Repeat Containing 1 (ARC1) Stigma Papilla CytoplasmAn E3 ubiquitin ligase that acts downstream of SRK to mediate the rejection of self-pollen, likely through proteasomal degradation pathways. researchgate.net

Cell-to-Cell Communication in Pollination Processes

The sporophytic self-incompatibility system in plants like Brassica is a premier model for studying cell-to-cell communication. nih.govnih.gov This process relies on the precise exchange of molecular signals between the male gametophyte (pollen grain) and the diploid maternal tissues of the pistil (stigma), ensuring that only genetically distinct pollen can achieve fertilization. nih.gov This self-recognition system offers a unique window into the components of cellular communication in plants. nih.gov

The communication process can be broken down into several key stages:

Signal Generation and Presentation : The pollen grain, whose incompatibility phenotype is determined by the diploid genome of its parent plant, presents a specific molecular signal on its surface. wikipedia.org This signal is the SCR/SP11 protein, which acts as an extracellular ligand. researchgate.net

Signal Reception : The papilla cells of the stigma are equipped with a highly specific receptor system, the SRK/SLG complex, embedded in the plasma membrane and cell wall. nih.gov The ability of this receptor to bind only to SCR ligands from the same S-haplotype demonstrates the exquisite specificity characteristic of many cell communication pathways. cornell.edu

Signal Transduction : The binding of the ligand (SCR) to the receptor (SRK) is the critical event that transmits information from the outside to the inside of the stigma cell. This is a classic example of signal transduction, where the extracellular signal is converted into an intracellular one through the activation of the receptor's kinase domain. iastate.edu This initial signal is then amplified and relayed through a cascade of downstream proteins, including MLPK and ARC1. researchgate.net

Cellular Response : The ultimate outcome of this signaling pathway is a targeted cellular response: the active rejection of self-pollen. iastate.edu This response is localized and precise, preventing the pollen from germinating or its tube from growing, while non-self pollen, which does not trigger this specific signaling cascade, is allowed to proceed with fertilization.

This entire interaction, from the presentation of the SCR ligand to the final inhibition of the pollen tube, exemplifies a complete and highly regulated cell-to-cell communication pathway. Unlike systemic signaling involving hormones that travel long distances, the SSI response is a localized dialogue between adjacent cells, highlighting the mechanisms plants use to make critical developmental decisions. ebsco.com

The stages of this communication pathway are detailed in the table below.

Communication StageDescriptionKey Molecules Involved
Signal The pollen presents a specific, genetically determined molecular identifier on its outer coat.S-locus Cysteine-Rich protein (SCR/SP11)
Reception The stigma papilla cell detects the signal using a surface receptor complex. Binding only occurs if the signal is identified as "self".S-locus Receptor Kinase (SRK), S-locus Glycoprotein (SLG)
Transduction The external signal is converted into an intracellular cascade, amplifying the message within the stigma cell.Activated SRK, M-locus Protein Kinase (MLPK), Arm Repeat Containing 1 (ARC1)
Response The stigma cell executes a specific action, actively inhibiting the hydration, germination, or growth of the "self" pollen.Effector proteins, Callose

S Glycoprotein Like Proteins Sglps in Plant Immunity and Defense Responses

Discovery and Characterization of SGLPs in Non-SI Contexts

The initial discovery of proteins with homology to S-glycoproteins in species without a known SI system, or in tissues not involved in pollination, hinted at their alternative functions. oup.com Subsequent research has identified and characterized SGLPs in various plant species, revealing their evolutionary conservation. nih.gov For instance, a polypeptide similar to the S-locus glycoprotein (B1211001) (SGP) from Brassica rapa was identified in Nicotiana tabacum and its relative Nicotiana benthamiana, and was designated as NtSGLP and NbSGLP, respectively. nih.gov Unlike the stigma-specific expression of S-glycoproteins in SI, NbSGLP is expressed in a variety of tissues, including the root, leaf, petal, gynoecium, and stamen, suggesting a role beyond pollen-stigma interactions. nih.gov The expression of these SGLPs was found to be significantly induced upon inoculation with pathogenic bacteria, providing strong evidence for their involvement in plant defense. nih.govnih.gov

Role of SGLPs in Basal Resistance to Microbial Pathogens

SGLPs have been shown to play a significant role in the basal resistance of plants to microbial pathogens. This form of immunity represents the first line of defense against a broad range of potential invaders.

A key example of the defensive role of SGLPs comes from studies on Nicotiana species and the bacterial pathogen Ralstonia solanacearum, the causative agent of bacterial wilt. nih.govresearchgate.net Research has demonstrated that the expression of NbSGLP in N. benthamiana and NtSGLP in N. tabacum is strongly induced following inoculation with an avirulent strain of R. solanacearum. nih.govnih.gov This induction suggests a direct involvement of SGLPs in the plant's defense response.

Further functional analyses, such as gene silencing experiments, have solidified this link. When NbSGLP was silenced in N. benthamiana, the plants exhibited accelerated growth of R. solanacearum and more rapid development of bacterial wilt disease. nih.gov This increased susceptibility indicates that SGLP is essential for mounting an effective basal defense against this pathogen.

SGLPs contribute to basal resistance by activating a suite of well-established plant defense mechanisms. One of the key responses is the hypersensitive response (HR), a form of programmed cell death that occurs at the site of infection to limit the spread of the pathogen. nih.govwikipedia.orgnih.gov The induction of HR-related genes has been observed in N. tabacum following the expression of an avirulence determinant from R. solanacearum. frontiersin.org

Another critical defense mechanism activated by SGLPs is callose deposition. nih.gov Callose, a β-1,3-glucan polymer, is deposited at the cell wall, particularly at plasmodesmata and sites of attempted pathogen penetration, to reinforce cellular barriers and restrict pathogen movement. researchgate.net Studies have shown that the induction of callose deposition by SGLP is a key part of the defense response in Nicotiana plants. nih.gov

Integration of SGLPs into Plant Defense Signaling Networks

The defensive functions of SGLPs are not standalone but are intricately integrated into the complex network of plant defense signaling pathways. This integration allows for a coordinated and robust response to pathogen attack.

The salicylic (B10762653) acid (SA) signaling pathway is a cornerstone of plant immunity, particularly against biotrophic and hemibiotrophic pathogens. thepharmajournal.comnih.gov Research has revealed a significant crosstalk between SGLPs and the SA pathway. The induction of defense responses mediated by SGLPs, such as callose deposition and reduced vascular flow, has been shown to be dependent on SA. nih.gov In experiments using N. benthamiana plants deficient in SA, these SGLP-induced defense mechanisms were not observed, indicating that SA is a necessary component for SGLP-mediated immunity. nih.gov This suggests that SGLPs may act upstream of or in concert with SA to activate downstream defense responses.

Modulation of Downstream Defense Gene Expression

S-Glycoprotein-Like Proteins (SGLPs) play a crucial role in orchestrating plant defense by modulating the expression of a suite of downstream defense-related genes. The transcriptional activation of these genes is a hallmark of an active plant defense response following pathogen recognition. oup.com Research in Nicotiana benthamiana has demonstrated that SGLPs are significant regulators of genes associated with key defense signaling pathways, namely the salicylic acid (SA) and ethylene (B1197577) (ET) pathways. nih.govnih.gov

Transient overexpression of the Nicotiana benthamiana SGLP, termed NbSGLP, leads to a significant upregulation in the expression of PR-1a and EREBP. nih.gov PR-1a (Pathogenesis-Related protein 1a) is a widely recognized marker gene for the activation of the SA signaling pathway, which is critical for establishing systemic acquired resistance against biotrophic and hemibiotrophic pathogens. nih.govupm.es EREBP (Ethylene-Responsive Element Binding Protein) is a marker gene for the ET signaling pathway, which is also integral to plant defense, often cross-communicating with SA and jasmonate pathways to fine-tune the immune response. nih.govmdpi.com

Conversely, when the endogenous NbSGLP gene is silenced using virus-induced gene silencing (VIGS), the plant's ability to mount a robust defense is compromised. In these silenced plants, the induction of both PR-1a and EREBP expression is markedly reduced following inoculation with an avirulent strain of the bacterium Ralstonia solanacearum. nih.govnih.gov This suppression of key defense genes correlates with increased bacterial growth and accelerated disease symptoms, underscoring the essential role of SGLP in activating these transcriptional responses. nih.gov These findings indicate that SGLP functions as a positive regulator of defense gene expression, situated upstream of the SA and ET signaling cascades.

The table below summarizes the research findings on how NbSGLP modulates the expression of key defense-related genes in Nicotiana benthamiana.

Experimental ConditionTarget GeneObserved Expression ChangeImplied Pathway RegulationReference
Transient Overexpression of NbSGLPPR-1aSignificantly Up-regulatedPositive regulation of SA pathway nih.gov
Transient Overexpression of NbSGLPEREBPSignificantly Up-regulatedPositive regulation of ET pathway nih.gov
Silencing of NbSGLP (post-pathogen inoculation)PR-1aCompromised InductionRequired for full SA pathway activation nih.govnih.gov
Silencing of NbSGLP (post-pathogen inoculation)EREBPReduced InductionRequired for full ET pathway activation nih.govnih.gov

Molecular Mechanisms of SGLP-Mediated Immunity

The immunity conferred by S-Glycoprotein-Like Proteins involves complex molecular mechanisms that begin with the perception of pathogen threats and culminate in the activation of intracellular signaling to neutralize them. While originally identified for their role in self-incompatibility in Brassica, SGLPs in other species have been co-opted into the plant's innate immune system. nih.govynu.edu.cn

Perception of Pathogen-Associated Molecular Patterns (PAMPs)

The first line of plant defense, known as PAMP-triggered immunity (PTI), relies on the detection of conserved microbial molecules called Pathogen-Associated Molecular Patterns (PAMPs). mdpi.comresearchgate.net These molecular signatures, such as bacterial flagellin (B1172586) or fungal chitin, are recognized by cell surface-localized Pattern Recognition Receptors (PRRs). nih.govnih.gov This recognition event initiates a cascade of downstream signaling that activates basal defense responses. mdpi.commdpi.com

The expression of NbSGLP in Nicotiana species is strongly induced following inoculation with bacterial pathogens. nih.govnih.gov Notably, this induction also occurs in response to an hrpY-deficient mutant of R. solanacearum. nih.gov The hrp (hypersensitive response and pathogenicity) genes encode a type III secretion system that pathogens use to inject effector proteins into host cells to suppress immunity. oup.com The fact that NbSGLP expression is induced independently of a functional hrp system suggests its activation is part of the basal defense response, or PTI, which is triggered by the perception of PAMPs rather than specific effectors. nih.gov This places SGLP function downstream of the initial PAMP perception by PRRs.

Receptor-Ligand Interactions in Plant Immunity

Receptor-ligand interactions are fundamental to initiating immune signaling. nih.gov In PTI, this involves the direct binding of PAMPs (the ligands) to the ectodomains of PRRs (the receptors). nih.gov This binding often induces the PRR to form a complex with a co-receptor, such as BAK1, leading to the activation of the receptor's intracellular kinase domain and the initiation of downstream signaling. mdpi.comnih.gov

The precise receptor-ligand interactions involving SGLPs in the context of immunity are still being elucidated. In Nicotiana, NbSGLP is a secreted protein, possessing a signal peptide that directs it outside the cell. nih.govnih.gov This extracellular localization suggests it may function as a signaling molecule, potentially acting as a ligand that is perceived by an as-yet-unidentified cell surface receptor to amplify the defense signal. It could also be part of a larger receptor complex, perhaps facilitating the perception of other molecules. nih.govynu.edu.cn While the S-locus glycoproteins (SLG) in Brassica self-incompatibility are known to interact with the S-receptor kinase (SRK), the defense-related SGLPs in Nicotiana appear to have a different function, and their direct binding partners in the immune response remain an active area of investigation. oup.comnih.govynu.edu.cn

Regulation of Intracellular Signaling Cascades

Upon activation, SGLPs influence multiple intracellular signaling cascades that are critical for an effective defense response. A key pathway modulated by SGLPs is the salicylic acid (SA) signaling cascade. SA is a crucial plant hormone that regulates defense against a wide range of pathogens. nih.govmdpi.com

Studies using Agrobacterium-mediated expression of NbSGLP in N. benthamiana showed that it induces hallmark defense responses, including callose deposition at the cell wall and reduced vascular flow, which serve to limit pathogen spread. nih.govnih.gov Crucially, these defense responses were not observed when NbSGLP was expressed in SA-deficient NahG plants (which express a bacterial enzyme that degrades SA). nih.gov This finding provides strong evidence that SGLP-mediated defense signaling is dependent on the SA pathway and that SGLP acts upstream to regulate SA accumulation or signaling. nih.govnih.gov

The upregulation of the ET-responsive gene EREBP further indicates that SGLPs also regulate the ethylene signaling pathway. nih.gov The ability of SGLPs to modulate both SA and ET pathways highlights their role as important regulators that help coordinate the complex signaling network underlying plant immunity. nih.gov

The table below details the dependency of SGLP-induced defense responses on the salicylic acid pathway.

Defense Response Induced by NbSGLPObservation in Wild-Type PlantsObservation in SA-deficient (NahG) PlantsConclusionReference
Callose DepositionInducedNot ObservedSGLP-induced callose deposition is SA-dependent. nih.govnih.gov
Reduced Vascular FlowInducedNot ObservedSGLP-induced vascular flow reduction is SA-dependent. nih.govnih.gov
PR-1a Gene ExpressionInducedNot ObservedSGLP's effect on this SA-marker gene requires the SA pathway. nih.govnih.gov

Biosynthesis, Trafficking, and Post Translational Modifications of Plant Glycoproteins Including S Glycoprote

Glycosylation Pathways in Plant Cells

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins, is a pivotal post-translational modification for most proteins that enter the secretory pathway, including S-glycoproteins. nih.govcreative-biolabs.comwisdomlib.org This process significantly influences protein folding, stability, trafficking, and function. nih.govcreative-biolabs.com In plants, as in other eukaryotes, glycosylation primarily occurs as N-linked and O-linked modifications. oup.com

N-linked glycosylation is a highly conserved process that begins in the endoplasmic reticulum (ER). nih.govoup.com It involves the attachment of a pre-assembled oligosaccharide precursor to the amide nitrogen of an asparagine (Asn) residue within a specific consensus sequence (Asn-X-Ser/Thr, where X can be any amino acid except proline). nih.govnih.govnih.gov

The process unfolds in several stages:

Precursor Assembly: A lipid-linked oligosaccharide precursor, with the structure Glc₃Man₉GlcNAc₂, is synthesized on a dolichol pyrophosphate carrier embedded in the ER membrane. nih.gov

En Bloc Transfer: The entire oligosaccharide precursor is transferred to the nascent polypeptide chain by the oligosaccharyltransferase (OST) complex as the protein is being translated and translocated into the ER lumen. nih.govnih.gov

Trimming in the ER: Immediately after transfer, the glycan undergoes trimming. Three glucose residues and one mannose residue are sequentially removed by specific glycosidases. This trimming is a critical step for the protein's entry into the quality control cycle. nih.gov

Processing in the Golgi: After exiting the ER, the glycoprotein (B1211001) moves to the Golgi apparatus, where further maturation of the N-glycan occurs. oup.comnih.gov This involves the removal of more mannose residues and the addition of other sugars like N-acetylglucosamine (GlcNAc), galactose, fucose, and xylose, leading to the formation of complex N-glycans. nih.govresearchgate.net Plant-specific complex N-glycans are characterized by the presence of β(1,2)-xylose and core α(1,3)-fucose, which are not typically found in mammals. researchgate.net

Key Stages of N-Linked Glycosylation in Plants
StageLocationKey EventsEnzymes Involved
Precursor AssemblyEndoplasmic Reticulum (ER)Synthesis of Glc₃Man₉GlcNAc₂-PP-dolicholVarious glycosyltransferases (e.g., ALG enzymes)
En Bloc TransferER LumenTransfer of oligosaccharide to Asn-X-Ser/Thr motifOligosaccharyltransferase (OST) complex
Initial TrimmingER LumenRemoval of 3 glucose and 1 mannose residueGlucosidase I, Glucosidase II, ER Mannosidase I
Complex Glycan FormationGolgi ApparatusRemoval of mannose; addition of GlcNAc, xylose, fucose, etc.Mannosidases, N-acetylglucosaminyltransferases, Xylosyltransferases, Fucosyltransferases
This table summarizes the main stages, locations, and enzymatic machinery involved in the N-linked glycosylation pathway of plant glycoproteins.

O-linked glycosylation involves the attachment of sugars to the hydroxyl group of serine (Ser), threonine (Thr), or hydroxyproline (Hyp) residues. nih.gov Unlike N-glycosylation, O-glycosylation in plants is fundamentally different from that in mammals. biopharmaspec.com It occurs post-translationally, primarily in the Golgi apparatus. nih.gov

Key features of plant O-glycosylation include:

Hydroxyproline Glycosylation: A common form involves the conversion of proline to hydroxyproline, followed by the attachment of arabinose or arabinogalactan (B145846) polysaccharides. This is characteristic of hydroxyproline-rich glycoproteins (HRGPs) like extensins. biopharmaspec.comnih.govfao.org

Serine/Threonine Glycosylation: Sugars can also be attached to serine and threonine residues. nih.gov

While N-glycosylation is well-documented for S-glycoproteins, the extent and functional significance of O-glycosylation on these specific proteins are less clear. However, given that post-translational modifications are critical for protein function, the possibility of O-glycosylation playing a role cannot be discounted and represents an area for further research.

The synthesis and modification of glycans are orchestrated by a large and diverse family of enzymes, primarily glycosyltransferases and glycosidases. nih.govnih.gov

Glycosyltransferases (GTs): These enzymes catalyze the transfer of a sugar moiety from an activated donor (like a nucleotide sugar) to an acceptor molecule (the growing glycan chain or the protein itself). nih.govnih.govbohrium.com The specificity of each GT for its donor, acceptor, and the linkage it creates is the primary determinant of the final glycan structure. nih.gov GTs involved in N-glycan processing are organized spatially within the Golgi cisternae, forming an assembly line that sequentially modifies glycoproteins as they traffic through the organelle. researchgate.net

Glycosidases: These enzymes are responsible for trimming, or removing, specific sugar residues from the glycan. nih.gov This trimming is essential in both the ER (e.g., glucosidases I and II) and the Golgi (e.g., mannosidases) to create the correct substrate for subsequent glycosyltransferase action. nih.gov

The precise action of these enzymes ensures the correct glycan structures are added to S-glycoproteins, which is critical for their proper folding and intracellular transport.

Intracellular Trafficking and Secretory Pathway of Plant Glycoproteins

Newly synthesized glycoproteins, including S-glycoproteins, are transported through the secretory pathway, which comprises the ER and the Golgi apparatus, before reaching their final destinations. oup.com This journey is highly regulated to ensure that only correctly folded and assembled proteins are transported.

The ER is not just a site of protein synthesis and modification but also a sophisticated quality control (ERQC) checkpoint. caister.combiologists.comnih.gov This system ensures that only properly folded proteins are allowed to exit the ER. nih.gov For glycoproteins, this process is intimately linked to the N-glycan structure.

The Calnexin/Calreticulin Cycle: After the initial trimming of glucose residues from the N-glycan, monoglucosylated glycoproteins are recognized by the lectin-like chaperones calnexin (CNX) and calreticulin (CRT). These chaperones retain the glycoprotein in the ER, preventing aggregation and promoting proper folding.

Sensing Misfolding: If a protein fails to fold correctly, it is recognized by the enzyme UDP-glucose:glycoprotein glucosyltransferase (UGGT). caister.comnih.govsemanticscholar.org UGGT acts as a folding sensor, adding a glucose residue back onto the N-glycan of misfolded proteins. caister.comnih.gov This reglucosylation allows the protein to re-enter the calnexin/calreticulin cycle for another attempt at folding. caister.comnih.gov

ER-Associated Degradation (ERAD): Proteins that are persistently misfolded are eventually targeted for degradation. The N-glycan is trimmed by mannosidases, which signals the protein for retro-translocation out of the ER into the cytoplasm, where it is ubiquitinated and degraded by the proteasome. nih.gov

This rigorous quality control is vital for membrane-bound receptors like SRK. The N-glycans on SRK ensure its proper engagement with the ERQC machinery, facilitating its correct folding and subsequent efficient transport to the plasma membrane. nih.govnih.govresearchgate.net

Glycoproteins that pass ER quality control are packaged into transport vesicles and moved to the Golgi apparatus. The Golgi functions as a central processing and sorting station in the secretory pathway. nih.govbiologists.com

Glycan Maturation: As described in section 4.1.1, the Golgi is the primary site for the maturation of N-glycans into complex structures. oup.com The distribution of glycosyltransferases and glycosidases across the Golgi cisternae (from cis to trans) allows for the sequential and orderly modification of glycans as the glycoprotein moves through the stack. researchgate.net

Sorting and Export: At the trans-Golgi network (TGN), fully processed proteins are sorted into different transport vesicles based on signals they carry. oup.com These vesicles then deliver their cargo to various destinations. S-locus glycoproteins (SLG) are secreted to the cell wall of the stigma, while the S-locus receptor kinase (SRK) is targeted to the plasma membrane of stigma epidermal cells. nih.govresearchgate.net This precise sorting is critical for the self-incompatibility response, as it places the interacting components in their correct functional locations.

Trafficking and Fate of S-Glycoproteins
OrganelleKey FunctionProcess for S-Glycoproteins (e.g., SRK)Outcome
Endoplasmic Reticulum (ER)Synthesis, N-glycosylation, Folding, Quality ControlCo-translational N-glycosylation; entry into Calnexin/Calreticulin cycle for folding.Correctly folded glycoproteins exit to the Golgi; misfolded proteins are targeted for ERAD.
Golgi ApparatusN-glycan maturation, SortingSequential modification of N-glycans by resident enzymes.Formation of complex, plant-specific N-glycans.
Trans-Golgi Network (TGN)Final Sorting and PackagingSRK is sorted into vesicles destined for the plasma membrane; SLG is sorted for secretion.Delivery to the correct cellular location to mediate the self-incompatibility response.
This table outlines the journey of S-glycoproteins through the secretory pathway, highlighting the key functions of each organelle in ensuring the protein's proper folding, modification, and delivery.

Vesicle-Mediated Transport to Target Compartments (e.g., Cell Wall, Plasma Membrane)

The journey of plant glycoproteins, including S-glycoproteins, from their site of synthesis to their final destinations is a highly regulated process orchestrated by the endomembrane system. This transport is primarily mediated by vesicles, small membrane-bound sacs that shuttle cargo between different organelles. Following their synthesis and initial modifications in the endoplasmic reticulum (ER) and Golgi apparatus, glycoproteins destined for the cell surface are packaged into secretory vesicles. oup.comfrontiersin.org

These vesicles bud off from the trans-Golgi network (TGN) and move towards the plasma membrane. frontiersin.orgnih.gov The transport process involves three key steps: the budding of the vesicle from the donor membrane, the tethering of the vesicle to the target membrane, and finally, the fusion of the vesicle with the target membrane, which releases the glycoprotein cargo. nih.gov This fusion event can either integrate membrane-anchored glycoproteins into the plasma membrane or release soluble glycoproteins into the apoplast, the space outside the plasma membrane which includes the cell wall. oup.comfrontiersin.org

Research has shown that different types of vesicles may be involved in transporting specific types of cargo. For instance, it is suggested that pectins with different degrees of methylesterification are transported by distinct types of secretory vesicles. oup.com While the precise mechanisms for sorting and targeting specific glycoproteins to their final destinations are still being unraveled, it is clear that vesicle-mediated transport is a fundamental process for the proper localization and function of these molecules. frontiersin.orgucdavis.edu The dynamic nature of vesicle trafficking allows plant cells to remodel their cell surface by delivering new components to the cell wall and plasma membrane in response to developmental and environmental cues. nih.govfrontiersin.org

Subcellular Localization and Functional Compartmentalization

The final destination of a glycoprotein determines its specific function within the plant. The precise localization of these molecules is crucial for their role in cell structure, signaling, and interaction with the extracellular environment.

Cell Wall Associated Glycoproteins

The plant cell wall is a complex and dynamic structure composed of polysaccharides and a significant protein component, of which glycoproteins are a major part. mdpi.combritannica.com These cell wall proteins (CWPs) are critical for maintaining the structural integrity of the cell wall, as well as participating in its modification and remodeling during growth and in response to environmental stimuli. mdpi.com

Hydroxyproline-rich glycoproteins (HRGPs) are a major class of cell wall glycoproteins and are further categorized into three main families:

Extensins: These are rod-shaped molecules that form a covalently cross-linked network within the cell wall, contributing to its tensile strength. britannica.com

Arabinogalactan proteins (AGPs): These are highly glycosylated proteins thought to be involved in cell-cell communication, cell adhesion, and signaling. mdpi.comnih.gov

Proline-rich proteins (PRPs): These proteins are also believed to play a structural role in the cell wall. mdpi.com

The carbohydrate portions of these glycoproteins can interact with other cell wall polymers, such as pectins and hemicelluloses, further strengthening the cell wall matrix. mdpi.com

Membrane-Anchored Glycoproteins

Many glycoproteins are tethered to the plasma membrane, acting as a crucial link between the cell's interior and the extracellular environment. nih.gov A significant class of these are the glycosylphosphatidylinositol (GPI)-anchored proteins. researchgate.netfrontiersin.org These proteins are attached to the outer leaflet of the plasma membrane via a GPI anchor, a complex glycolipid added post-translationally in the endoplasmic reticulum. frontiersin.orgoup.com

GPI-anchored proteins are involved in a wide array of cellular processes, including:

Cell wall synthesis and organization: Some GPI-anchored proteins, like those from the COBRA family, are essential for the proper deposition and organization of cellulose microfibrils. oup.com

Signaling: They can act as receptors or co-receptors, perceiving signals from the extracellular environment and transmitting them into the cell. oup.com

Cell adhesion and recognition: By interacting with components of the cell wall and other cells, they play a role in tissue organization and cell-cell communication. oup.com

The GPI anchor not only tethers the protein to the membrane but can also influence its trafficking and localization within specific membrane microdomains. frontiersin.org

Secreted Glycoproteins in Extracellular Matrix

Glycoproteins that are fully secreted from the cell become components of the extracellular matrix (ECM). nih.gov The plant ECM, which encompasses the cell wall and the intercellular spaces, is a dynamic environment where many crucial physiological processes occur. nih.gov Secreted glycoproteins contribute to the structural framework of the ECM and also have important signaling functions. khanacademy.org

Examples of secreted glycoproteins and their functions include:

Enzymes: Many enzymes that modify the cell wall, such as peroxidases and hydrolases, are secreted glycoproteins. These enzymes are responsible for the loosening and tightening of the cell wall during cell growth and differentiation. britannica.com

Signaling molecules: Some secreted glycoproteins can act as signaling molecules that are perceived by membrane-anchored receptors, initiating intracellular signaling cascades. nih.gov

Defense proteins: In response to pathogen attack, plants secrete a variety of glycoproteins with antimicrobial properties, contributing to the plant's immune response. biologists.com

The secretion of these glycoproteins is a tightly regulated process, ensuring that they are delivered to the correct location at the appropriate time to carry out their functions. frontiersin.org

Impact of Glycosylation on S-Glycoprotein Function and Stability

Glycosylation, the addition of carbohydrate chains (glycans) to proteins, is a critical post-translational modification that profoundly influences the properties of glycoproteins. wikipedia.org

Influence on Protein Folding and Structural Integrity

The attachment of glycans can have a significant impact on the folding and stability of S-glycoproteins. wikipedia.org The process of N-linked glycosylation, which occurs in the endoplasmic reticulum, is intimately linked with the quality control machinery that ensures proteins are correctly folded before they are transported to their final destination. oup.com

The influence of glycosylation on protein stability is multifaceted:

Thermodynamic Stabilization: The presence of bulky and hydrophilic glycan chains can increase the thermodynamic stability of a protein. pnas.org Studies on various glycoproteins have shown that the glycosylated forms are more stable than their non-glycosylated counterparts. For example, a study on Soybean agglutinin demonstrated that glycosylation contributes significantly to its conformational stability. iisc.ac.in

Kinetic Effects on Folding: Glycans can also influence the kinetics of protein folding, in some cases accelerating the process and in others slowing it down, depending on the location of the glycosylation site. researchgate.net

Protection from Proteolysis: The glycan shield can sterically hinder the access of proteases to the polypeptide backbone, thereby protecting the glycoprotein from degradation. nih.gov

Role in Intermolecular Interactions and Ligand Binding

The glycan moieties of plant glycoproteins, including S-glycoproteins, play a fundamental role in mediating a wide array of intermolecular interactions and ligand binding events that are crucial for cellular signaling and recognition processes. frontiersin.orgstudy.com The attachment of specific carbohydrate structures can directly influence a protein's conformation, stability, and its ability to interact with other molecules, such as proteins, other glycans, or small molecule ligands. mdpi.comresearchgate.net These interactions are central to many biological functions, from protein folding and transport to complex signaling pathways that govern plant development and defense. frontiersin.orgnih.gov

One of the most extensively studied examples of S-glycoprotein function in intermolecular recognition is the process of self-incompatibility (SI) in flowering plants. nih.gov SI is a genetic mechanism that prevents self-fertilization, thereby promoting genetic diversity. wikipedia.org These systems are based on highly specific protein-protein interactions between determinants expressed by the pollen (the male gametophyte) and the pistil (the female reproductive organ). wikipedia.org S-glycoproteins are the key female determinants in many SI systems.

In the sporophytic self-incompatibility (SSI) system, found in families like Brassicaceae (e.g., Brassica), the pistil's S-locus determinant is an S-Receptor Kinase (SRK), a transmembrane glycoprotein located on the surface of the stigma. libretexts.orgnih.gov The extracellular domain of SRK functions as the receptor that specifically recognizes and binds the male determinant, a small, cysteine-rich protein ligand known as S-locus Cysteine-Rich protein (SCR) or SP11, which is present in the pollen coat. wikipedia.orglibretexts.org This binding is highly allele-specific; if the S-alleles of the pollen and pistil match, the SRK-SCR/SP11 interaction triggers the autophosphorylation of SRK's intracellular kinase domain. wikipedia.org This event initiates a signaling cascade within the stigma's papilla cell, leading to the rejection of the "self" pollen. wikipedia.orgnih.gov Another S-locus glycoprotein, the soluble SLG, can act as a co-receptor, binding the male ligand and amplifying the SI response. wikipedia.org

In gametophytic self-incompatibility (GSI) systems, the mechanism of interaction differs but still relies on specific S-glycoprotein recognition. In families such as Solanaceae, Rosaceae, and Plantaginaceae, the female determinant is a secreted S-glycoprotein with ribonuclease activity, known as an S-RNase. wikipedia.orgscispace.com Following pollination, S-RNases are taken up by the growing pollen tube. If the S-allele of the pollen matches one of the S-alleles in the pistil, the S-RNase is not degraded and proceeds to degrade the ribosomal RNA (rRNA) within the pollen tube, thereby inhibiting protein synthesis and arresting its growth. wikipedia.orglibretexts.org The male determinant in this system is a protein known as an S-locus F-box (SLF) protein, which is thought to mediate the degradation of non-self S-RNases. libretexts.org

A different GSI mechanism is observed in the poppy family (Papaveraceae). Here, the female determinant is a small, extracellular S-glycoprotein expressed in the stigma. wikipedia.org Its interaction with the yet-unidentified male determinant on the pollen tube surface initiates a signal transduction pathway that results in a rapid influx of calcium ions, disrupting the pollen tube's internal calcium gradient and halting its growth. wikipedia.org

These examples from self-incompatibility systems highlight the critical role of S-glycoproteins as highly specific receptors and recognition molecules. The precision of these intermolecular interactions is determined by the protein portion of the glycoprotein, while the glycan chains are essential for proper protein folding, stability, and trafficking to the site of interaction. mdpi.comnih.gov

Research Findings on S-Glycoprotein Interactions in Self-Incompatibility

The table below summarizes the key molecular components and interactions in well-characterized plant self-incompatibility systems.

Plant FamilySI SystemFemale S-Determinant (Glycoprotein)Male S-Determinant (Ligand)Outcome of "Self" Interaction
Brassicaceae (e.g., Brassica)Sporophytic (SSI)S-Receptor Kinase (SRK); S-Locus Glycoprotein (SLG) as co-receptorS-locus Cysteine-Rich protein (SCR/SP11)SRK-SCR binding activates kinase, leading to pollen rejection. wikipedia.orglibretexts.org
Solanaceae (e.g., Nicotiana)Gametophytic (GSI)S-RNaseS-Locus F-box (SLF) proteinsS-RNase degrades pollen tube rRNA, arresting growth. wikipedia.orglibretexts.org
Rosaceae (e.g., Prunus)Gametophytic (GSI)S-RNaseS-Locus F-box (SFB) proteinsS-RNase-mediated cytotoxicity inhibits pollen tube growth. wikipedia.org
Papaveraceae (e.g., Papaver rhoeas)Gametophytic (GSI)Small, extracellular S-glycoproteinPutative cell membrane receptorSignal cascade causes Ca2+ influx, inhibiting pollen tube elongation. wikipedia.org

Advanced Methodologies and Research Approaches in Plant S Glycoprotein Studies

Genomic and Transcriptomic Analyses

Genomic and transcriptomic approaches have been fundamental in elucidating the structure, expression, and regulation of the genes residing in the S-locus, the genetic region controlling self-incompatibility.

The isolation and sequencing of S-locus genes are foundational steps in characterizing the genetic basis of self-incompatibility. The S-locus is a highly polymorphic region of the genome containing key genes such as the S-locus receptor kinase (SRK), S-locus glycoprotein (B1211001) (SLG), and S-locus cysteine-rich protein (SCR) geneticsmr.org.

Initial strategies for isolating these genes often involved creating genomic libraries, such as Bacterial Artificial Chromosome (BAC) libraries, from the plant of interest. For instance, in Arabidopsis thaliana, the S-locus region was isolated from a BAC library constructed from C24 genomic DNA nih.gov. Once the relevant genomic clones are identified, sequencing can be performed. Modern approaches often utilize whole-genome resequencing data, leveraging high-quality reference genomes from related species to identify and characterize the S-locus nih.gov. Comparative analyses between different S-haplotypes, as demonstrated in A. thaliana accessions, reveal extensive structural remodeling, including rearrangements, deletions, and duplications, highlighting the evolutionary dynamics of this locus nih.gov.

In species where a reference genome is not available, a combination of techniques can be employed. For example, in Lycium barbarum (goji berry), Bulked Segregant Analysis (BSA) coupled with whole-genome resequencing of F1 progeny with extreme self-compatible and self-incompatible phenotypes was used to identify the S-locus interval on a specific chromosome mdpi.com. Subsequent gene annotation within this identified interval provides a list of candidate genes for further functional characterization mdpi.com. The polymerase chain reaction (PCR) with primers designed based on conserved regions of known S-genes from related species is another common strategy to amplify and sequence S-locus genes from new species or haplotypes mdpi.comresearchgate.net.

OrganismMethodologyKey FindingsReference
Arabidopsis thalianaBAC library screening and sequencingIdentified extensive structural remodeling and divergence between S-haplotypes. nih.gov
Primula vulgarisWhole-genome resequencingCharacterized S-locus evolution in response to the loss of distyly. nih.gov
Lycium barbarumBulked Segregant Analysis (BSA) with whole-genome resequencingLocated the S-locus to a 32.2 Mb interval on chromosome 2. mdpi.com
Brassica oleraceacDNA library screening and RFLP linkage analysisIdentified and mapped S-locus related genes (SLR1 and SLR2) unlinked to the primary S-locus. nih.gov

Understanding when and to what extent S-locus genes are expressed is crucial for deciphering their role in self-incompatibility. Gene expression profiling techniques, such as quantitative reverse transcription PCR (qRT-PCR) and RNA sequencing (RNA-Seq), are powerful tools for this purpose.

RNA-Seq provides a comprehensive, unbiased view of the transcriptome, allowing for the identification and quantification of all expressed genes in a specific tissue at a particular time. In studies of self-incompatibility, RNA-Seq has been used to compare the transcriptomes of pistils following self-pollination versus cross-pollination. For example, a transcriptomic analysis in sweet cherry identified 8,148 differentially expressed genes (DEGs) at various time points after pollination, with significant enrichment in pathways related to plant-pathogen interaction and hormone signal transduction, which are thought to be involved in the self-incompatibility response mdpi.com. Similarly, in alfalfa, RNA-Seq of pistils 24 hours after self-pollination identified 941 DEGs, with many being involved in the regulation of pollen tube growth mdpi.comnih.gov.

qRT-PCR is a targeted approach used to validate the expression patterns of specific genes identified through RNA-Seq or to quantify the expression of known S-genes under different conditions. For instance, in a study on Camellia oleifera, qRT-PCR was used to validate the RNA-Seq data for 20 candidate genes related to self-incompatibility tandfonline.com. This technique allows for precise measurement of gene expression levels, often presented as fold-changes between different experimental conditions nih.gov.

OrganismTechniqueExperimental ComparisonKey FindingsReference
Sweet CherryRNA-SeqSelf- vs. cross-pollinated styles8,148 DEGs identified; pathways related to plant-pathogen interaction and hormone signaling were enriched. mdpi.com
AlfalfaRNA-SeqSelf-pollinated vs. non-pollinated pistils941 DEGs identified, enriched in functions related to pollen tube growth. mdpi.comnih.gov
BroccoliRNA-SeqSelf-pollinated stigmas of buds vs. flowersIdentified 579 DEGs in bud stigmas and 686 DEGs in flower stigmas. geneticsmr.org
Camellia oleiferaRNA-Seq and qRT-PCRSelf- vs. cross-pollinated pistilsIdentified candidate genes including protein kinases, phosphatases, and Ca2+ signaling proteins. qRT-PCR validated RNA-Seq results. tandfonline.com

The expression of S-locus genes is tightly controlled at the transcriptional level. Promoter analysis aims to identify the DNA sequences and regulatory elements that control the initiation of transcription. The promoter region, typically located upstream (at the 5' end) of a gene's coding sequence, contains binding sites for transcription factors mdpi.com.

Databases such as PlantPAN (Plant Promoter Analysis Navigator) and Plant Promoter Database (PPDB) are valuable resources for identifying potential cis-regulatory elements within promoter sequences nih.govgifu-u.ac.jp. These tools allow researchers to search for known transcription factor binding sites and other regulatory motifs. For example, the promoter of an Arabidopsis thaliana gene can be analyzed to identify binding sites for factors like the G-box binding factor (GBF) nih.gov.

The transcriptional regulation of plant immunity, which shares mechanistic parallels with self-incompatibility, involves a complex interplay of transcription factors, histone modifications, and DNA methylation nih.gov. Transcription factors from families such as NAC, MYB, WRKY, bZIP, and AP2/ERF are known to be key regulators in plant defense responses and are often implicated in the transcriptional changes observed during self-incompatibility mdpi.com. Understanding how these factors bind to the promoters of S-genes is key to unraveling the regulatory networks that govern the self-incompatibility response.

Proteomic and Glycoproteomic Characterization

While genomics and transcriptomics provide insights into the genetic blueprint and its expression, proteomics and glycoproteomics focus on the final products: the proteins and their modifications. For S-glycoproteins, understanding the protein itself and its attached sugar chains (glycans) is essential, as these features are critical for their function.

The isolation and purification of S-glycoproteins from plant tissues are necessary for their detailed characterization. Given that S-glycoproteins are often secreted or membrane-associated, the initial step typically involves the enrichment of these cellular compartments nih.gov.

A common approach begins with the homogenization of plant tissue, followed by differential centrifugation to isolate microsomal fractions, which are rich in membrane-bound and secreted proteins nih.gov. From these crude extracts, various chromatographic techniques can be employed for further purification. Affinity chromatography is particularly effective. Lectins, which are proteins that bind specifically to certain sugar structures, can be used to capture glycoproteins sigmaaldrich.com. For example, Concanavalin A (Con A) binds to mannose and glucose residues, while lentil lectin has a high affinity for branched mannoses with fucose linkages sigmaaldrich.com. The bound glycoproteins can then be eluted using a competitive binding sugar or by changing the ionic strength of the buffer sigmaaldrich.com.

In a classic study on Brassica oleracea, an S-glycoprotein was isolated from stigmas using a combination of Sephadex gel filtration chromatography and diethylaminoethyl (DEAE)-cellulose ion-exchange chromatography nih.gov. The purity of the isolated glycoprotein was confirmed by ultracentrifugation and polyacrylamide gel electrophoresis nih.gov.

Mass spectrometry (MS) has become an indispensable tool for characterizing glycoproteins, allowing for the precise identification of glycosylation sites and the structure of the attached glycans frontiersin.orgnih.gov.

A typical glycoproteomic workflow involves the enzymatic digestion of the purified glycoprotein (or a complex protein mixture) into smaller peptides, often using trypsin frontiersin.org. The resulting mixture of peptides and glycopeptides is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). During MS analysis, the mass-to-charge ratio of the peptides is measured. In a tandem MS (MS/MS) experiment, specific peptides are selected, fragmented, and the masses of the fragments are measured. The fragmentation pattern provides information about the amino acid sequence of the peptide acs.org.

The presence of a glycan adds significant mass to a peptide. Specialized MS techniques and data analysis software are used to identify these modified peptides. For N-linked glycosylation, which occurs on asparagine (Asn) residues within the consensus sequence Asn-X-Ser/Thr (where X is any amino acid except proline), enzymatic removal of the glycan using Peptide-N-Glycosidase F (PNGase F) can be employed frontiersin.orgresearchgate.net. This enzyme cleaves the bond between the asparagine and the glycan, converting the asparagine to aspartic acid, which results in a characteristic mass shift that can be detected by MS, thus pinpointing the site of glycosylation frontiersin.org. More advanced MS fragmentation methods, such as electron-transfer dissociation (ETD), can fragment the peptide backbone while leaving the labile glycan intact, allowing for simultaneous identification of the peptide sequence and the glycosylation site nih.gov.

Glycan Structure Elucidation

Determining the structure of the glycan moieties attached to the S-glycoprotein backbone is critical, as these sugar chains can profoundly influence protein folding, stability, and molecular recognition. nih.gov The structural elucidation of glycans is inherently challenging due to their complexity, involving branched structures, various linkage types, and heterogeneity. frontiersin.org A comprehensive analysis involves identifying glycosylated peptides, locating the glycosylation sites, and detailing the glycan structure. frontiersin.org Two primary techniques dominate this field: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS): MS-based proteomics is a powerful tool for the global analysis of proteins and their modifications. nih.gov The general workflow for analyzing plant glycoproteins involves several key steps: the enrichment of glycoproteins or glycopeptides from complex samples, often using lectins; enzymatic release of glycans and digestion of the protein backbone; MS analysis of the resulting peptides and glycans; and finally, the interpretation of MS fragmentation spectra to identify peptide sequences, glycosylation sites, and glycan structures. frontiersin.org Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) and LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) are employed to analyze the released glycans or intact glycopeptides. frontiersin.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for obtaining detailed, high-resolution structural information of glycans. creative-biolabs.comnih.gov Unlike MS, which primarily provides composition and fragmentation data, NMR can unambiguously determine the stereochemistry and site of attachment for each sugar linkage—crucial factors in glycan structure. pharmtech.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to assign the signals of individual monosaccharide residues. nih.gov This information is foundational for understanding how glycans interact with other molecules and form specific epitopes for recognition. nih.govpharmtech.com

Table 1: Key Methodologies for Glycan Structure Elucidation
TechniquePrincipleInformation ObtainedKey Advantages
Mass Spectrometry (MS)Measures the mass-to-charge ratio of ionized molecules. Tandem MS (MS/MS) involves fragmenting ions to obtain structural information.Monosaccharide composition, glycan sequence, branching patterns, and location of glycosylation sites on the peptide backbone. frontiersin.orgnih.govHigh sensitivity, suitable for complex mixtures, provides information on both the glycan and the attached peptide. nih.govacs.org
Nuclear Magnetic Resonance (NMR) SpectroscopyMeasures the magnetic properties of atomic nuclei to determine the chemical and spatial relationships between atoms.Anomeric configuration (α or β), linkage positions (e.g., 1-3, 1-4), ring size, and 3D conformation of the glycan. creative-biolabs.comnih.govacs.orgProvides unambiguous determination of linkage and stereochemistry; non-destructive, allowing the sample to be used for further analysis. creative-biolabs.comnih.gov

Molecular Interaction and Recognition Studies

Understanding the function of S-glycoproteins requires detailed investigation of their interactions with other molecules. Various in vitro and in vivo techniques are used to identify binding partners and quantify the dynamics of these interactions.

Optical biosensors, such as those utilizing Surface Plasmon Resonance (SPR), have become essential tools for studying protein-carbohydrate and protein-protein interactions in real-time. psu.edunih.gov SPR technology allows for the label-free quantification of binding affinity and kinetics. creative-biolabs.comnih.gov The principle involves immobilizing one interacting molecule (the ligand, e.g., an S-glycoprotein) onto a sensor chip surface. nih.govnih.gov A solution containing the potential binding partner (the analyte) is then flowed over this surface. nih.gov Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a response signal. nih.govresearchgate.net By analyzing the association and dissociation phases of this response, key kinetic parameters can be determined. nih.gov

Table 2: Parameters Obtained from Surface Plasmon Resonance (SPR) Analysis
ParameterSymbolDescriptionSignificance
Association Rate Constantk_aThe rate at which the analyte binds to the immobilized ligand.Indicates the speed of complex formation.
Dissociation Rate Constantk_dThe rate at which the analyte-ligand complex breaks apart.Indicates the stability of the interaction.
Equilibrium Dissociation ConstantK_DThe ratio of k_d to k_a (k_d/k_a), representing the concentration of analyte at which half of the ligand binding sites are occupied at equilibrium.Measures the strength of the binding interaction (binding affinity); a lower K_D indicates a stronger interaction. nih.gov

Immunocytochemistry is a powerful technique used to visualize the specific location of proteins within plant cells and tissues. nih.govresearchgate.net This method relies on the highly specific binding of an antibody to its target antigen (the S-glycoprotein). The protocol involves several steps: fixation of the plant tissue to preserve cellular structure, embedding the tissue in a medium like wax, and then cutting thin sections. nih.gov These sections are incubated with a primary antibody that specifically recognizes the S-glycoprotein. A secondary antibody, which is conjugated to a fluorescent dye or an enzyme that produces a colored precipitate, is then used to detect the primary antibody. researchgate.net This allows researchers to determine the precise subcellular localization of the S-glycoprotein, providing critical context for its function. nih.gov

Identifying the proteins that interact with S-glycoproteins is crucial for mapping their signaling pathways. Co-immunoprecipitation (Co-IP) and the Yeast Two-Hybrid (Y2H) system are two of the most powerful and widely used methods for this purpose. researchgate.netspringernature.comunimelb.edu.au

Co-immunoprecipitation (Co-IP): This is an in vivo technique used to identify physiologically relevant protein interactions within a plant cell extract. nih.govspringernature.com An antibody specific to the S-glycoprotein (the "bait" protein) is used to capture it from a solution of total plant proteins. researchgate.net If the S-glycoprotein is bound to any interacting partners (the "prey" proteins) within the cell, these partners will be pulled down along with it, forming a complex. youtube.com The entire complex is then isolated, and the interacting proteins can be identified using techniques like Western blotting or mass spectrometry. researchgate.net

Yeast Two-Hybrid (Y2H): The Y2H system is a genetic method for detecting protein-protein interactions in vivo. nih.govlifeasible.com The system is based on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). nih.gov In the assay, the S-glycoprotein "bait" is fused to the BD, and a potential interacting "prey" protein (from a cDNA library) is fused to the AD. youtube.com If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. nih.gov This reconstituted factor then activates the expression of a reporter gene, whose product (e.g., an enzyme that allows yeast to grow on a specific medium) can be easily detected. nih.gov

Table 3: Comparison of Co-IP and Y2H for Interaction Studies
FeatureCo-immunoprecipitation (Co-IP)Yeast Two-Hybrid (Y2H)
System In vivo (native plant tissue or transient expression). nih.govIn vivo (heterologous yeast system). lifeasible.com
Principle Antibody-based purification of a target protein and its bound partners from a cell lysate. researchgate.netGenetic reconstitution of a transcription factor through protein interaction, leading to reporter gene activation. nih.gov
Advantages Detects interactions in a native cellular environment; can identify entire protein complexes. nih.govPowerful for screening large libraries to discover novel interactions; does not require specific antibodies. springernature.com
Limitations May miss transient or weak interactions; requires a specific and effective antibody. researchgate.netInteractions occur in the yeast nucleus, which may not be the native environment; prone to false positives and negatives. springernature.com

Functional Genetics and Reverse Genetics Approaches

To ultimately understand the biological role of an S-glycoprotein, it is essential to study its function within the context of the whole plant. Functional and reverse genetics approaches, which involve manipulating the expression of the corresponding gene, are central to this endeavor.

Creating and analyzing transgenic plants with altered levels of a specific S-glycoprotein is a definitive method for elucidating its in vivo function. ias.ac.in This approach generally follows two main strategies: overexpression and gene silencing.

Overexpression: In this approach, a plant is transformed with an extra copy of the S-glycoprotein gene, often under the control of a strong, constitutive promoter. ias.ac.in This leads to the accumulation of the S-glycoprotein at higher-than-normal levels. The resulting plants are then analyzed for any observable changes in their phenotype (e.g., altered morphology, development, or response to stimuli). Such a gain-of-function approach can reveal the processes in which the S-glycoprotein is involved.

Gene Silencing: The goal of gene silencing is to reduce or eliminate the expression of a specific gene. frontiersin.org This can be achieved through techniques like RNA interference (RNAi) or by inducing co-suppression, where the introduction of a transgene homologous to an endogenous gene leads to the silencing of both. ias.ac.innih.gov The resulting "knockdown" or "knockout" plants are then examined for loss-of-function phenotypes. researchgate.net Observing what goes wrong in the absence of the S-glycoprotein provides powerful evidence for its normal biological role. frontiersin.org

Table 4: Transgenic Approaches for S-Glycoprotein Functional Analysis
ApproachGenetic ModificationExpected Molecular OutcomePurpose and Potential Insights
OverexpressionIntroduction of an additional gene copy, often driven by a strong promoter.Increased mRNA transcript and protein levels of the S-glycoprotein. ias.ac.inTo assess the effect of excess protein (gain-of-function); can uncover the protein's capacity and role in specific pathways.
Gene Silencing (e.g., RNAi)Introduction of a construct designed to produce double-stranded RNA homologous to the target gene.Degradation of the target S-glycoprotein mRNA, leading to reduced or eliminated protein expression. frontiersin.orgnih.govTo determine the necessity of the protein for normal plant function (loss-of-function); reveals the biological processes that depend on the S-glycoprotein.

Mutational Analysis of S-Glycoprotein Genes

Mutational analysis of S-glycoprotein genes, including the broader category of susceptibility (S) genes which pathogens exploit, is a fundamental approach to deciphering their biological functions. researchgate.net These studies often involve targeted mutagenesis to create loss-of-function or gain-of-function variants, allowing researchers to observe the resulting phenotypic changes. Techniques such as CRISPR/Cas9 have become instrumental in precisely editing these genes to study their roles in plant-pathogen interactions and developmental processes. frontiersin.org By inactivating or altering S-genes, researchers can confer enhanced, durable resistance to specific pathogens, as the pathogen's ability to exploit the host is diminished. researchgate.netnih.gov

The process typically begins with the identification of candidate S-genes through methods like forward genetics screenings of mutagenized populations or reverse genetics approaches based on sequence homology to known S-genes in other species. researchgate.net Once a candidate gene is identified, site-directed mutagenesis can be employed to alter specific amino acid residues predicted to be critical for protein function, such as those in binding domains or active sites. Analyzing these mutations helps to understand protein stability, structure, and interaction with other molecules. mdpi.com For instance, mutations in mildew resistance locus O (MLO) genes, a well-studied group of susceptibility genes, have been shown to confer broad-spectrum resistance to powdery mildew in various plant species. frontiersin.org The resulting mutant plants are then phenotypically characterized, particularly in the context of their interaction with specific pathogens or their reproductive biology, to correlate specific genetic changes with functional outcomes.

In Vitro and In Vivo Experimental Systems for Functional Validation

To validate the functions of S-glycoproteins suggested by genetic analyses, researchers employ a range of in vitro and in vivo experimental systems. These assays are crucial for directly observing the biochemical and physiological effects of these proteins. In vitro systems allow for the study of molecular interactions in a controlled environment, free from the complexities of a whole organism. Conversely, in vivo systems, using whole plants or tissues, provide a more biologically relevant context to confirm that these interactions translate into physiological functions within the plant.

Pollen Germination and Pollen Tube Growth Assays

Pollen germination and pollen tube growth assays are primary methods for functionally validating the role of S-glycoproteins in plant self-incompatibility (SI). The pistil-expressed S-glycoproteins (often S-RNases in the Solanaceae family) act as cytotoxins that inhibit the growth of "self" pollen tubes, thus preventing self-fertilization. oup.com

In Vitro Assays: These assays involve germinating pollen on a synthetic medium and observing the effect of adding purified S-glycoproteins. nih.govnih.gov Pollen is cultured on a germination medium, which typically includes sucrose (B13894) as an energy source, boric acid, and various salts to create a suitable osmotic environment. researchgate.netmdpi.com Purified S-glycoproteins from the styles of different S-genotypes are then added to this medium. nih.gov Researchers measure pollen germination rates and pollen tube length over time. In studies on Nicotiana alata, it was observed that while S-glycoproteins did not affect pollen germination itself, they specifically inhibited the growth of pollen tubes corresponding to their own S-allele. nih.govnih.govamanote.com This demonstrates the allele-specific inhibitory function of S-glycoproteins. nih.gov

In Vivo Assays: In vivo assays examine pollen tube growth within the pistil, providing a natural context for the pollen-pistil interaction. researchgate.net This is typically done by pollinating a stigma and then staining the pistil at various time points to visualize the pollen tubes, often using aniline (B41778) blue, which causes callose in the pollen tube walls to fluoresce. researchgate.netfrontiersin.org By comparing the growth of compatible (non-self) and incompatible (self) pollen tubes, researchers can confirm the inhibitory function of S-glycoproteins. In incompatible reactions, pollen tube growth is arrested in the style, whereas in compatible reactions, the tubes grow down to the ovules. oup.comresearchgate.net These assays have been essential in confirming the role of glycoproteins like the transmitting tissue-specific (TTS) protein, which attracts and stimulates pollen tube growth, in contrast to the inhibitory role of S-glycoproteins in SI. semanticscholar.org

Table 1: Effect of Isolated S-Glycoproteins on In Vitro Pollen Tube Growth in Nicotiana alata
Pollen GenotypeAdded S-GlycoproteinObserved Effect on Pollen Tube GrowthReference
S2S2-glycoproteinPreferential inhibition nih.gov
S3S3-glycoproteinPreferential inhibition nih.gov
S2S6-glycoproteinInhibition (preferential over S3 pollen) nih.gov
S6S6-glycoproteinInhibition (preferential over S3 pollen) nih.gov
All genotypesHeat-treated S-glycoproteinsStrong, non-specific inhibition of germination and tube growth nih.gov

Pathogen Challenge Assays in SGLP-Modified Plants

Pathogen challenge assays are used to investigate the function of S-glycoprotein-like proteins (SGLPs), such as Germin-like proteins (GLPs), in plant defense. nih.gov Many plant S-genes are co-opted by pathogens to facilitate infection; modifying these genes can therefore enhance disease resistance. nih.gov These assays involve genetically modifying plants to either overexpress or suppress (e.g., through virus-induced gene silencing) a specific SGLP gene and then inoculating these plants with a pathogen. nih.gov

The experimental procedure involves growing both modified and wild-type (control) plants under controlled conditions. The plants are then challenged with a specific pathogen, such as the fungi Verticillium dahliae or Fusarium oxysporum. nih.gov Researchers then monitor the plants for disease symptoms over time, which may include leaf wilting, vascular browning, or stunted growth. nih.gov The extent of pathogen colonization can be quantified by measuring the fungal biomass in plant tissues. Additionally, defense responses such as the deposition of callose and lignin (B12514952) at infection sites can be visualized and measured. nih.gov

For example, studies on cotton (Gossypium hirsutum) have shown that silencing the GhGLP2 gene resulted in increased susceptibility to V. dahliae and F. oxysporum. nih.gov Conversely, transgenic Arabidopsis plants overexpressing GhGLP2 showed significant resistance to these pathogens, characterized by reduced fungal growth and enhanced defense responses like callose deposition. nih.gov Such assays provide direct evidence for the involvement of specific SGLPs in plant immunity and defense against fungal pathogens. nih.govfrontiersin.org

Table 2: Results of Pathogen Challenge Assays in Plants with Modified GhGLP2 Expression
Plant & Genetic ModificationPathogenKey FindingsReference
Cotton (Gossypium hirsutum) - GhGLP2 silencedVerticillium dahliaeIncreased susceptibility, severe wilt, enhanced vascular browning nih.gov
Cotton (Gossypium hirsutum) - GhGLP2 silencedFusarium oxysporumIncreased susceptibility, suppressed callose deposition nih.gov
Arabidopsis thaliana - GhGLP2 overexpressedVerticillium dahliaeSignificant resistance, reduced mycelial growth nih.gov
Arabidopsis thaliana - GhGLP2 overexpressedFusarium oxysporumSignificant resistance, increased callose deposition and lignification nih.gov

Future Directions and Emerging Research Avenues

Elucidating the Full Repertoire and Functions of Plant S-Glycoproteins

A primary objective for future research is to catalogue the complete set of S-glycoproteins and S-glycoprotein-like proteins (SGLPs) across a broader range of plant species. While the S-locus glycoproteins (SLG) involved in the self-incompatibility (SI) response of Brassica are well-characterized, the functions of many other S-domain containing proteins remain enigmatic. nih.gov Advanced genomic and proteomic approaches are essential to identify all members of this superfamily and to begin assigning functions to these uncharacterized proteins.

Researchers are working to understand the diverse roles these proteins play beyond self-recognition, including potential involvement in developmental processes and environmental interactions. For instance, some SGLPs are implicated in plant defense responses, but their precise mechanisms of action are not fully understood. nih.gov Future studies will likely employ high-throughput functional genomics, including CRISPR-based gene editing, to systematically knock out or overexpress specific S-glycoprotein genes and observe the resulting phenotypes. This will help to clarify their roles in processes such as cell-to-cell communication, tissue development, and pathogen recognition.

Exploring the Evolutionary Trajectories and Diversification of S-Glycoprotein Families

The evolution of S-glycoprotein families, particularly the S-locus genes that control self-incompatibility, is a fascinating area of study. The high level of polymorphism at the S-locus is crucial for maintaining a large number of mating types within a population. kdpublications.in Future research will leverage comparative genomics and phylogenetic analysis across diverse angiosperm lineages to reconstruct the evolutionary history of these gene families. nih.govnih.gov This will help to answer fundamental questions about when and how many times self-incompatibility systems involving S-glycoproteins have evolved.

Investigating the molecular forces driving the diversification of S-glycoprotein families is another key objective. Researchers are exploring how processes like gene duplication, neofunctionalization, and co-evolution with their corresponding ligands (like the SCR protein) have shaped the current diversity of S-glycoproteins. mdpi.commdpi.com Understanding the evolutionary trajectory of non-SI S-glycoproteins, or SGLPs, is also crucial to uncover their ancestral functions, which may be related to defense or development, and how these functions have been adapted in different plant species over evolutionary time. nih.gov

Biotechnological Applications in Plant Reproduction and Crop Improvement (excluding human health applications)

The knowledge gained from fundamental research on S-glycoproteins is being translated into practical applications for agriculture, particularly in crop breeding and disease management.

Self-incompatibility is a valuable trait for producing hybrid seeds in many crops, as it prevents self-fertilization and promotes outcrossing. kdpublications.innih.gov However, it can also be an obstacle when trying to develop inbred parental lines. Therefore, the ability to control the SI response is highly desirable for breeders. Future biotechnological strategies will focus on precise and reversible modulation of SI.

One approach involves the use of gene editing technologies like CRISPR/Cas9 to create targeted mutations in the S-locus genes (SLG and SRK) or their pollen counterparts to temporarily or permanently switch off the SI system, allowing for the production of inbred lines. mdpi.com Conversely, introducing functional S-locus haplotypes into self-compatible crops could be used to create new hybrid breeding systems. kdpublications.in Further research is needed to refine these techniques and ensure their applicability across a wide range of crop species.

Emerging research indicates that S-glycoprotein-like proteins (SGLPs) play a role in plant defense against pathogens. nih.gov This opens up new avenues for developing crops with enhanced disease resistance. A key future direction is to identify SGLPs that are particularly effective against a broad range of pathogens.

Once identified, these genes can be overexpressed in crop plants through genetic engineering to bolster their natural defense mechanisms. For example, engineering plants to produce higher levels of specific SGLPs could lead to a more rapid and robust activation of defense responses upon pathogen attack. nih.govmdpi.com Another strategy involves identifying the signaling pathways regulated by SGLPs and engineering key components of these pathways to create a plant that is primed for defense. This could involve manipulating downstream transcription factors or defense-related proteins to enhance broad-spectrum disease resistance. frontiersin.org

Q & A

Q. What are the optimal methods for detecting S glycoproteins in plant extracts while minimizing cross-reactivity?

Answer:

  • Western Blotting : Use SDS-PAGE followed by electrophoretic transfer to nitrocellulose (Towbin et al., 1979) . Block membranes with non-fat dry milk or BSA to reduce non-specific binding. For S glycoprotein detection, employ monoclonal antibodies validated for plant-specific epitopes (e.g., anti-plant lectin antibodies) .
  • Immunoassays : Optimize ELISA with glycan-specific probes (e.g., concanavalin A for α-mannose residues) to confirm glycosylation status. Include negative controls (e.g., deglycosylated samples treated with PNGase F) to validate specificity .

Q. How can researchers isolate plant S glycoproteins from complex tissue matrices?

Answer:

  • Enrichment Strategies : Use hydrophilic interaction liquid chromatography (HILIC) or lectin-affinity chromatography (e.g., wheat germ agglutinin) to capture glycoproteins . For plant tissues, include a pre-clearing step with ammonium sulfate precipitation to remove phenolic compounds .
  • Validation : Confirm purity via SDS-PAGE with periodic acid-Schiff (PAS) staining for glycoproteins .

Q. What experimental controls are critical for validating plant S glycoprotein expression in recombinant systems?

Answer:

  • Negative Controls : Use plant lines transformed with empty vectors or CRISPR-Cas9 knockouts of the target gene .
  • Deglycosylation : Treat samples with endoglycosidase H or PNGase F to verify glycosylation-dependent molecular weight shifts .
  • Mass Spectrometry (MS) : Perform peptide mass fingerprinting to confirm protein identity and LC-MS/MS to detect glycan signatures .

Advanced Research Questions

Q. How can researchers resolve contradictions in glycan structural data derived from plant S glycoproteins?

Answer:

  • Multi-Method Validation : Combine glycomics (released glycan analysis via MALDI-TOF) and glycoproteomics (LC-MS/MS of tryptic glycopeptides) to cross-validate structures .
  • Isomer Discrimination : Use ion mobility spectrometry (IMS) or linkage-specific derivatization (e.g., permethylation) to distinguish glycan isomers .
  • Database Curation : Leverage plant-specific glycan databases (e.g., PlantGlycoDB) to reduce annotation errors .

Q. What strategies improve site-specific glycosylation analysis of plant S glycoproteins with high heterogeneity?

Answer:

  • Glycopeptide Enrichment : Apply zwitterionic HILIC (ZIC-HILIC) or titanium dioxide (TiO₂) to isolate glycopeptides prior to MS .
  • Fragmentation Optimization : Use higher-energy collisional dissociation (HCD) with stepped collision energies to capture both peptide backbone and glycan fragments .
  • Bioinformatics : Implement search engines like Byonic or GlycoQuest with custom glycan libraries (e.g., plant N-glycan biosynthetic pathways) .

Q. How should functional studies of plant S glycoproteins address discrepancies between in vitro and in vivo activity assays?

Answer:

  • Contextual Assays : Replicate physiological conditions (e.g., apoplastic pH for secreted glycoproteins) in vitro .
  • Knockout Complementation : Express S glycoprotein mutants in null-background plant lines to isolate functional domains .
  • Structural Dynamics : Use molecular dynamics simulations to model glycan-protein interactions (e.g., S glycoprotein receptor binding ).

Q. What metrics are essential for evaluating the performance of glycoproteomics search algorithms in plant studies?

Answer:

  • False Discovery Rate (FDR) : Apply <1% thresholds at both peptide and glycan levels .
  • Spectral Match Quality : Prioritize glycopeptides with ≥3 consecutive b/y ions and glycan-specific oxonium ions (e.g., m/z 204.08 for HexNAc) .
  • Benchmarking : Use synthetic glycopeptide libraries or spiked-in standards (e.g., Arabidopsis thaliana glycoproteins) to assess sensitivity .

Q. How can plant-specific glycosylation patterns impact the design of glycoengineering studies for S glycoproteins?

Answer:

  • Host Selection : Use plant systems with humanized glycosylation pathways (e.g., ΔXT/FT Nicotiana benthamiana) to avoid immunogenic α1,3-fucose and β1,2-xylose residues .
  • Glycan Profiling : Monitor unintended post-translational modifications (e.g., O-acetylation) via LC-MS/MS with neutral loss scanning .

Methodological Challenges and Solutions

Q. What are the limitations of current plant S glycoprotein isolation workflows, and how can they be mitigated?

Answer:

  • Challenge : Co-purification of secondary metabolites (e.g., tannins) interferes with downstream assays .
  • Solution : Incorporate polyvinylpolypyrrolidone (PVPP) during extraction or use trichloroacetic acid (TCA) precipitation to denature contaminants .

Q. How can researchers integrate glycomics and glycoproteomics data to achieve comprehensive S glycoprotein characterization?

Answer:

  • Workflow Parallelism : Split samples into two streams: (1) released glycan analysis and (2) glycopeptide-centric MS .
  • Data Correlation : Use bioinformatics tools like GlyConnect to map glycan motifs to specific glycosylation sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.